![molecular formula C7H7BrClN3 B1376236 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1018894-96-6](/img/structure/B1376236.png)
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
描述
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals
作用机制
Target of Action
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide, also known as 2-Amino-5-chlorobenzimidazole Hydrobromide, is a compound that has been studied for its potential therapeutic applications Similar compounds have been shown to exhibit significant activity against key kinases such as egfr, her2, and cdk2 .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit quorum sensing, a bacterial cell-to-cell signaling system controlling virulence .
Biochemical Pathways
Similar compounds have been found to interfere with the pseudomonas quinolone system (pqs), a quorum sensing system in pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Similar compounds have shown excellent cytotoxic effects against different cancer cell lines .
Action Environment
It’s important to note that many compounds, including this one, should be stored in a well-ventilated place and kept in a tightly closed container .
生化分析
Biochemical Properties
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it can bind to specific enzyme active sites, altering their activity and thus influencing metabolic processes . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .
Cellular Effects
The effects of this compound on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit specific enzymes, leading to a buildup of certain metabolites and a decrease in others . This compound’s impact on metabolic pathways can have significant effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall effectiveness and potential side effects .
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid and a suitable halogenating agent to introduce the chlorine atom at the 6th position.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substituted Benzimidazoles: Products with different substituents replacing the chlorine atom.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.
科学研究应用
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
5,6-Dichloro-1H-benzo[d]imidazol-2-amine: Another chlorinated benzimidazole with similar properties.
1H-benzo[d]imidazole: The parent compound without the chlorine substitution.
属性
IUPAC Name |
6-chloro-1H-benzimidazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRGHZTYNLLHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)
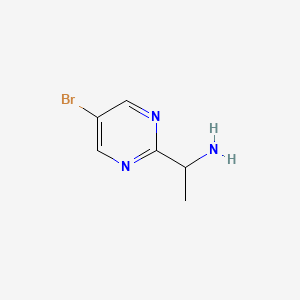
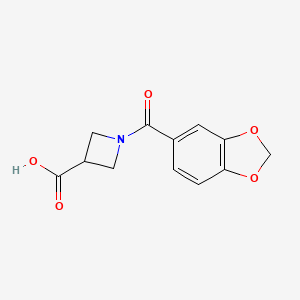
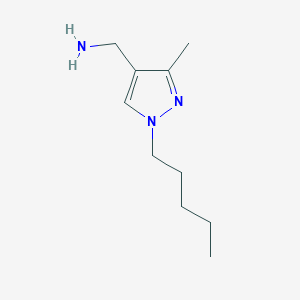
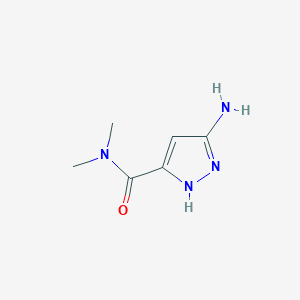


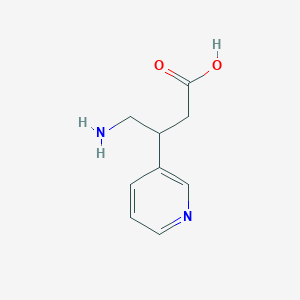
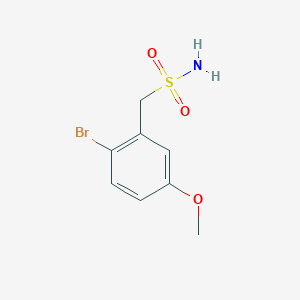

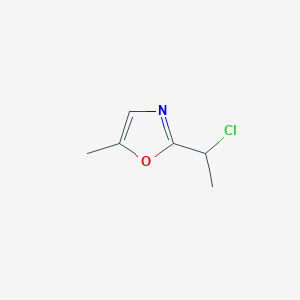

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
